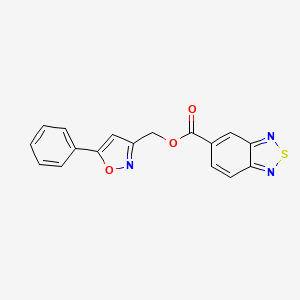

![molecular formula C18H13N7S B6581788 2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine CAS No. 1210865-32-9](/img/structure/B6581788.png)

2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine” is a complex organic molecule that belongs to the class of imidazo[1,2-a]pyridines . These compounds have attracted significant interest due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and characterization. For instance, it is an off-white solid with a melting point of 70–75°C .Mecanismo De Acción

Target of Action

The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Biochemical Pathways

The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes .

Pharmacokinetics

Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking . The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJFMPJUFUJMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6581708.png)

![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6581715.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581726.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-{5-oxo-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-[1,3]thiazolo[2,3-b]quinazolin-3-yl}acetamide](/img/structure/B6581733.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581736.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6581756.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B6581758.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B6581766.png)

![2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B6581784.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)